molecular formula C11H22IN3O2 B1430018 1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide CAS No. 1443980-66-2

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide

Cat. No. B1430018
M. Wt: 355.22 g/mol
InChI Key: XSXWTWDSAHQXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide” is a complex organic compound. It contains a guanidine group attached to a methyl group, which is further attached to a 1,4-dioxaspiro[4.5]decan-2-yl ring . The compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis from Oleic Acid : A study by Kurniawan et al. (2017) demonstrated the synthesis of novel compounds, including methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, from oleic acid using a sonochemical method. This compound shows potential as a biolubricant due to its physicochemical properties (Kurniawan et al., 2017).

  • Chiral Spiroacetals from Carbohydrates : Martín et al. (1995) synthesized chiral spiroacetals, including types like 1,6-dioxaspiro[4.5]decane, from carbohydrates. These spiroacetals have potential applications in various fields, including pharmaceuticals (Martín et al., 1995).

  • Bifunctional Synthetic Intermediate : According to a study by Zhang Feng-bao (2006), 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the compound , serves as a bifunctional synthetic intermediate in the synthesis of organic chemicals like pharmaceutical intermediates (Zhang Feng-bao, 2006).

Chemical and Physical Properties

  • Structural and Spectroscopic Analysis : Guerrero-Alvarez et al. (2004) conducted a study on the relative configuration of 1,4-dioxaspiro[4.5]decanes using NMR and other spectroscopic methods, providing valuable information on their chemical structure and properties (Guerrero-Alvarez et al., 2004).

  • Application in Insect Secretions : A study by Francke and Kitching (2001) highlighted the presence of spiroacetals, including 1,6-dioxaspiro[4.5]decanes, in insect secretions. These compounds play roles in insect pheromones and may have potential applications in pest control (Francke & Kitching, 2001).

properties

IUPAC Name

2-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.HI/c1-8-2-4-11(5-3-8)15-7-9(16-11)6-14-10(12)13;/h8-9H,2-7H2,1H3,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWTWDSAHQXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 2
Reactant of Route 2
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 3
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 4
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 5
Reactant of Route 5
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 6
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide

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